4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
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Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the physical, chemical, and biological properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring substituted with a hydroxy group at the 4-position and a phenyl ring at the 1-position. The phenyl ring would further be substituted with a trifluoromethyl group .Chemical Reactions Analysis
Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations . The trifluoromethyl group is generally stable under both acidic and basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are stable compounds. The presence of the trifluoromethyl group could increase the lipophilicity and metabolic stability of the compound .Mechanism of Action
Target of Action
Similar compounds have been found to target a disintegrin and metalloproteinase with thrombospondin motifs 5 , and the NF-κB signaling pathway . These targets play crucial roles in various biological processes, including inflammation, immunity, cell proliferation, and survival .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can strongly affect their biological activity . The compound may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-κb pathway , which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of related compounds, potentially affecting their bioavailability .
Result of Action
Similar compounds have shown potential as multi-target antidiabetic agents , indicating that they may have effects on glucose metabolism and insulin sensitivity.
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Future Directions
The future directions in the research of this compound would likely involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of more efficient and selective methods for the synthesis of trifluoromethylated pyrazoles could also be a focus of future research .
Properties
IUPAC Name |
4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOWWTXRZUIWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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